Transamine hydrochloride, commonly known as tranexamic acid, is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent, which means it helps to prevent excessive bleeding by inhibiting the breakdown of fibrin, a protein essential for blood clotting. Tranexamic acid is widely utilized in various medical scenarios, including surgical procedures, trauma care, and managing heavy menstrual bleeding.
Tranexamic acid was first synthesized in the 1960s and has since gained approval for medical use in numerous countries. It is derived from the amino acid lysine and is classified as a synthetic analog of epsilon-aminocaproic acid. The compound is commercially available under various brand names and formulations, including oral tablets and injectable solutions.
Tranexamic acid falls under the category of antifibrinolytics. It acts as a competitive inhibitor of plasminogen activation, thereby preventing the conversion of plasminogen to plasmin, which is responsible for fibrin degradation. This mechanism makes it effective in treating conditions where excessive bleeding is a concern.
Several methods have been developed for synthesizing tranexamic acid. The most common synthesis involves the following steps:
One notable method involves the reaction of 4-chloromethylcyclohexanecarboxylic acid with ammonia under high-pressure conditions, followed by neutralization and crystallization to yield tranexamic acid with high purity (99% or higher) . Another approach utilizes ethyl 4-oxocyclohexanecarboxylate as a starting material, employing specific reaction conditions to isolate the desired trans-isomer .
Tranexamic acid has a molecular formula of and features a unique structure that includes:
The specific arrangement of these functional groups contributes to its biological activity.
The compound has a melting point of approximately 200 °C and exhibits good solubility in water at physiological pH levels. Its structural characteristics can be analyzed through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into its functional groups and molecular interactions.
Tranexamic acid undergoes several chemical reactions that are crucial for its functionality:
The inhibition of plasminogen activation is quantified using various biochemical assays that measure the activity of fibrinolytic enzymes in the presence of tranexamic acid .
Tranexamic acid functions by competitively inhibiting the activation of plasminogen to plasmin. This action prevents the breakdown of fibrin clots, thereby stabilizing blood clots during bleeding episodes.
Clinical studies have demonstrated that tranexamic acid significantly reduces blood loss during surgeries and trauma cases. For instance, it has been shown to decrease blood transfusion requirements in patients undergoing major surgeries by up to 30% .
Analytical methods such as high-performance liquid chromatography are employed to assess purity and identify impurities .
Tranexamic acid has several significant applications in medicine:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1